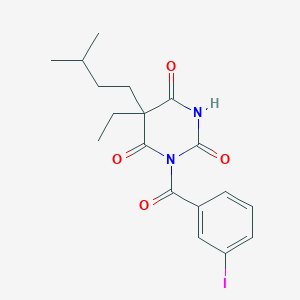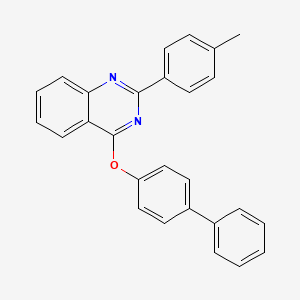
4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline, also known as PD153035, is a synthetic compound that belongs to the class of quinazoline-based tyrosine kinase inhibitors. Tyrosine kinases are enzymes that play a crucial role in cell signaling, and their dysregulation has been linked to the development and progression of various diseases, including cancer. PD153035 has been extensively studied for its potential therapeutic applications in cancer treatment.
作用机制
4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline inhibits the activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of various cellular processes, including cell proliferation, migration, and survival. This compound has been shown to be highly selective for EGFR, with minimal activity against other tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to inhibition of tumor growth. It has also been shown to inhibit the migration and invasion of cancer cells, thereby reducing their metastatic potential. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
实验室实验的优点和局限性
4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline has several advantages as a research tool, including its high selectivity for EGFR, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to enhance the efficacy of chemotherapy and radiation therapy. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on 4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer effects of this compound and to identify biomarkers that can predict its efficacy in cancer patients.
合成方法
4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline can be synthesized using a multi-step process that involves the reaction of various reagents under specific conditions. The synthesis typically starts with the preparation of 4-biphenylyloxyaniline, which is then reacted with 4-methylbenzoyl chloride to form the intermediate product. This intermediate is then further reacted with 2-aminobenzonitrile in the presence of a base to produce this compound.
科学研究应用
4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), a tyrosine kinase that is overexpressed in many types of cancer. Inhibition of EGFR activity by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
属性
IUPAC Name |
2-(4-methylphenyl)-4-(4-phenylphenoxy)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O/c1-19-11-13-22(14-12-19)26-28-25-10-6-5-9-24(25)27(29-26)30-23-17-15-21(16-18-23)20-7-3-2-4-8-20/h2-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMNKPWKYXBCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

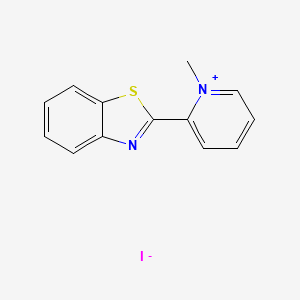
![methyl 4-[5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5001125.png)
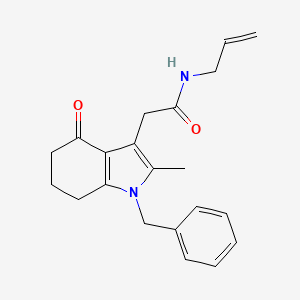
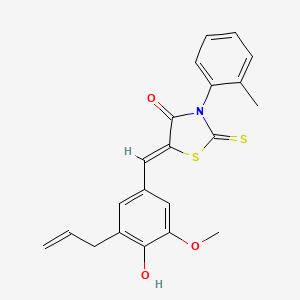
![N-(3-methylphenyl)-2-[5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5001139.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5001143.png)
![N-(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylacrylamide](/img/structure/B5001144.png)
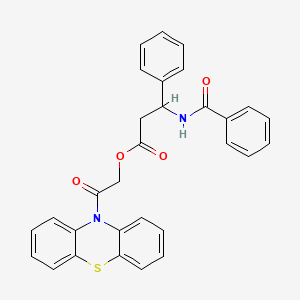
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5001153.png)
![N,2-dimethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5001156.png)
![3-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5001171.png)
![3,8-dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid](/img/structure/B5001177.png)

